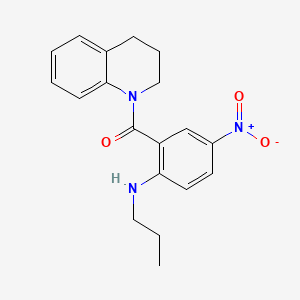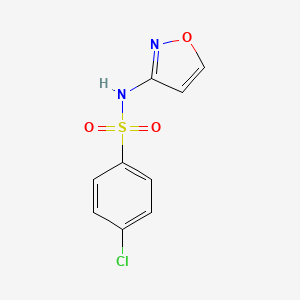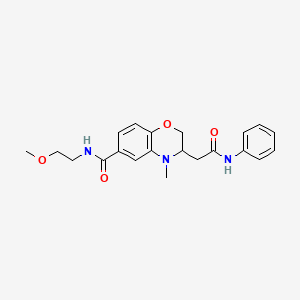
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline, also known as DNQX, is a chemical compound that belongs to the family of quinoxalinediones. It is a potent antagonist of ionotropic glutamate receptors, specifically the AMPA receptors. DNQX has been widely used in scientific research to study the role of glutamate receptors in the central nervous system and their involvement in various neurological disorders.
Wirkmechanismus
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and preventing glutamate from binding. This leads to a decrease in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is a key process involved in synaptic plasticity and learning and memory. It has also been shown to reduce the severity of seizures in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline in lab experiments is its high potency and specificity for the AMPA receptor. This allows researchers to selectively block the activity of the AMPA receptor and investigate its role in various neurological disorders. However, one of the limitations of using 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline is its potential to affect other glutamate receptors, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to investigate the role of the AMPA receptor in various neurological disorders. Another area of interest is the use of 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline in combination with other drugs to investigate potential synergistic effects in the treatment of neurological disorders. Finally, the development of new methods for delivering 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline to specific regions of the brain may allow for more targeted investigations of its effects on synaptic plasticity and learning and memory.
Synthesemethoden
The synthesis of 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline involves the reaction of 2,3-dichloroquinoxaline with aniline in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with propylamine and nitric acid to yield 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline. The chemical structure of 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline is shown below:
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline has been extensively used in scientific research to investigate the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent antagonist of AMPA receptors, which are known to play a key role in synaptic plasticity and learning and memory.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(propylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-11-20-17-10-9-15(22(24)25)13-16(17)19(23)21-12-5-7-14-6-3-4-8-18(14)21/h3-4,6,8-10,13,20H,2,5,7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXVXYITBVFUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(propylamino)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-chloro-6-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5295365.png)
![N~1~,N~1~-diethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5295368.png)
![1-[(3-methylphenyl)acetyl]indoline](/img/structure/B5295373.png)

![2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime]](/img/structure/B5295384.png)

![3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5295400.png)
![8-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5295402.png)
![3-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5295408.png)
![2-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5295416.png)
![[5-(1-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5295418.png)

![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5295441.png)
![2-({4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}methyl)benzonitrile](/img/structure/B5295444.png)